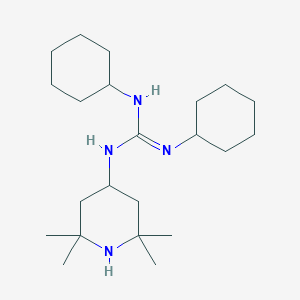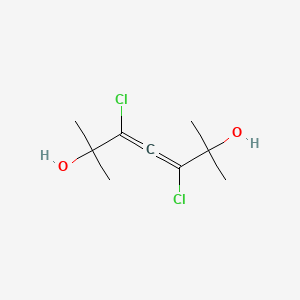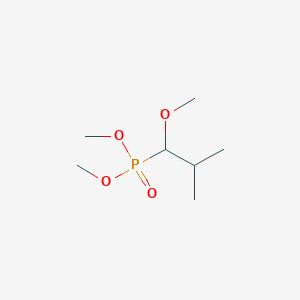
Dimethyl (1-methoxy-2-methylpropyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is an organophosphorus compound with the molecular formula C₇H₁₇O₄P. This compound is known for its applications in various fields, including organic synthesis and industrial processes. It is a colorless liquid that is soluble in organic solvents and has a relatively low boiling point.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate can be synthesized through several methods. One common method involves the reaction of dimethyl phosphite with an appropriate alkyl halide under basic conditions. The reaction typically proceeds via a nucleophilic substitution mechanism, where the phosphite anion attacks the alkyl halide, resulting in the formation of the desired phosphonate.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize side products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl (1-methoxy-2-methylpropyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate to phosphine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dimethyl (1-methoxy-2-methylpropyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dimethyl (1-methoxy-2-methylpropyl)phosphonate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphonate group mimics the transition state of enzyme-catalyzed reactions, thereby inhibiting the enzyme’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate: Similar in structure but lacks the methoxy and methylpropyl groups.
Dimethyl phosphite: Contains a phosphite group instead of a phosphonate group.
Dimethyl (2-hydroxyethyl)phosphonate: Similar but with a hydroxyethyl group.
Uniqueness
Dimethyl (1-methoxy-2-methylpropyl)phosphonate is unique due to its specific substituents, which confer distinct chemical properties and reactivity. Its methoxy and methylpropyl groups make it a versatile reagent in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
62456-41-1 |
|---|---|
Molekularformel |
C7H17O4P |
Molekulargewicht |
196.18 g/mol |
IUPAC-Name |
1-dimethoxyphosphoryl-1-methoxy-2-methylpropane |
InChI |
InChI=1S/C7H17O4P/c1-6(2)7(9-3)12(8,10-4)11-5/h6-7H,1-5H3 |
InChI-Schlüssel |
CEXVQEZNNHCORA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(OC)P(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


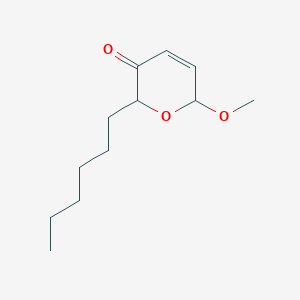
![N,N'-Bis[(6-ethoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14516179.png)


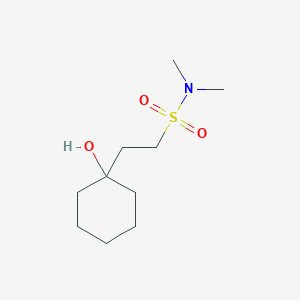
![Benzyl [4-(benzenesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14516221.png)
![2,4-Dichloro-6-[(4-methylphenoxy)sulfonyl]phenyl acetate](/img/structure/B14516228.png)
![N-[2,3'-Bipyridin]-4-ylnitramide](/img/structure/B14516230.png)

